molecular formula C23H18N2O5S B2552804 1,3-Bis(2-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione CAS No. 1023490-18-7

1,3-Bis(2-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione

Cat. No. B2552804
CAS RN: 1023490-18-7
M. Wt: 434.47
InChI Key: PPQTWMFHEFMFJP-UHFFFAOYSA-N
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Description

The compound "1,3-Bis(2-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione" is a heterocyclic molecule that appears to be related to various synthesized compounds with potential applications in materials science and biological activities. Although the exact compound is not directly mentioned in the provided papers, the structural motifs and synthetic methods described could be relevant to understanding its properties and synthesis.

Synthesis Analysis

The synthesis of related compounds often involves the cyclocondensation of bifunctional heteronucleophiles with synthons that have masked aldehyde functionality. For instance, the paper titled "1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one: useful three carbon synthon for synthesis of five and six membered heterocycles with masked (or unmasked) aldehyde functionality" discusses the use of 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one as a synthon for creating a variety of heterocycles . This suggests that similar synthetic strategies could be employed for the synthesis of the compound , utilizing appropriate heteronucleophiles and conditions to achieve the desired heterocyclic framework.

Molecular Structure Analysis

The molecular structure of related compounds can be determined using techniques such as single-crystal X-ray diffraction, as seen in the paper "Synthesis and Crystal Structure of 1,7-Bis(4-methoxyphenyl)-4-(1,3-dithiolan-2-ylidene)-1,6-heptadiene-3,5-dione" . The crystallographic data provide insights into the arrangement of substituents and the overall geometry of the molecule. The presence of methoxyphenyl groups and a thiophene moiety in the compound of interest suggests that its structure could exhibit similar characteristics, such as planarity or non-planarity, and intermolecular interactions that could influence its properties.

Chemical Reactions Analysis

The reactivity of such compounds is often influenced by the presence of electron-donating and electron-withdrawing groups. The push-pull nature of certain functionalities can lead to interesting chemical behaviors, as seen in the synthesis of compounds with ketenedithioacetal functionality . The compound , with its methoxyphenyl and thiophenyl groups, may also exhibit unique reactivity patterns that could be exploited in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be deduced from their molecular structures and substituents. For example, the presence of methoxy groups can affect the solubility and electronic properties of the molecule, as seen in the synthesis of thiophene derivatives that are potential precursors for conducting polymers . Additionally, the biological activity of similar compounds, such as those containing 1,2,3-thiadiazol rings, can be assessed through preliminary biological tests, indicating potential fungicidal activity . These insights could be relevant to the compound of interest, suggesting possible applications in materials science and as a biological agent.

Scientific Research Applications

Ligand Preparation and Coordination Sites

A significant application of similar compounds involves the preparation of new phenol-based acyclic ligands with double sets of coordination sites. These ligands are synthesized in multiple steps, starting from simpler compounds and involving various chemical reactions to achieve the desired structure. The compounds synthesized in these processes display unique chemical properties that are useful in various scientific and industrial applications (Ghaffarinia & Golchoubian, 2005).

Synthesis and Electrochemical Properties

Another application area is in the synthesis of conjugation-extended tetrathiafulvalene analogues, which involve aromatic heterocyclic linking groups. The synthesis is achieved through the Wittig condensation reaction, and the electrochemical redox properties of these compounds are studied extensively. These studies help in understanding the donating ability and thermodynamic stability of the radical cations of the compounds (Takahashi et al., 1993).

Crystal Structures and Intermolecular Interactions

The crystal structures of related compounds are also a significant area of research. Studies include analyzing the crystal structures and Hirshfeld surface analysis of various azines. This analysis helps in understanding the intermolecular interactions, which are crucial in the development of new materials and compounds for various applications (Gomes et al., 2018).

Synthesis and Antioxidant Activity

Compounds related to 1,3-Bis(2-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione are studied for their synthesis and antioxidant activity. This involves preparing various phenylene bis(arylmethanesulfonylpyrroles and pyrazoles) and evaluating their antioxidant activity. This research is crucial in discovering new antioxidants that can be used in pharmaceuticals and other health-related industries (Lavanya et al., 2014).

Small Molecule Applications in Solar Cells

The application of thiophene-based small molecules in perovskite solar cells is another area of interest. These molecules, when used as hole-transporting materials, have shown significant potential in enhancing the efficiency of perovskite-based solar cell devices. This research contributes to the development of more efficient and cost-effective solar energy solutions (Li et al., 2014).

properties

IUPAC Name

1,3-bis(2-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5S/c1-29-19-9-5-3-7-17(19)24-21(26)16(13-15-11-12-31-14-15)22(27)25(23(24)28)18-8-4-6-10-20(18)30-2/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQTWMFHEFMFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C(=CC3=CSC=C3)C(=O)N(C2=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(2-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione

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